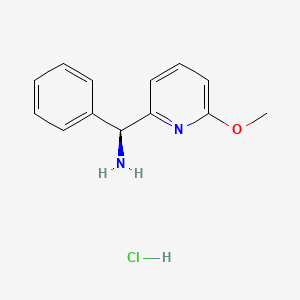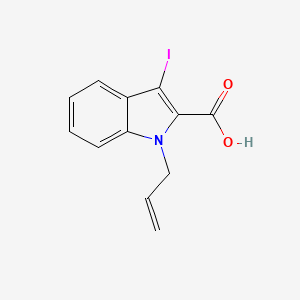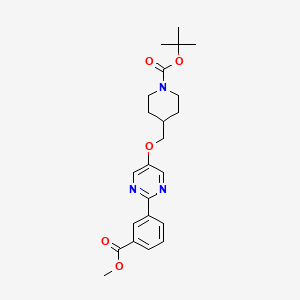![molecular formula C15H11Cl2N B11830547 (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4bS,9bR)-7,8-二氯-4bH,5H,9bH,10H-茚并[1,2-b]吲哚是一种复杂的有机化合物 ,其独特的茚并吲哚结构是其显著特征。该化合物因其在医药化学和材料科学等领域具有潜在应用而备受关注。茚并吲哚核心在7和8位上的氯原子使其具有更高的化学反应活性,并使其在多种应用中具有潜力。
准备方法
合成路线和反应条件
(4bS,9bR)-7,8-二氯-4bH,5H,9bH,10H-茚并[1,2-b]吲哚的合成通常涉及多个步骤,从容易获得的前体 开始。一种常见的合成路线包括以下步骤:
吲哚核的形成: 吲哚核可以通过费歇尔吲哚合成法合成,该方法涉及在酸性条件下将苯肼与酮反应。
环化: 吲哚核与合适的二烯或亲二烯体进行环化,形成茚并吲哚结构。这一步通常需要使用路易斯酸催化剂来促进环化过程。
氯化: 最后一个步骤是在受控条件下,对茚并吲哚核心在7和8位进行选择性氯化。可以使用亚硫酰氯或五氯化磷等试剂来实现这一点。
工业生产方法
(4bS,9bR)-7,8-二氯-4bH,5H,9bH,10H-茚并[1,2-b]吲哚的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这包括使用连续流动反应器以实现高效的热量和质量传递,以及实施重结晶和色谱等纯化技术。
化学反应分析
反应类型
(4bS,9bR)-7,8-二氯-4bH,5H,9bH,10H-茚并[1,2-b]吲哚会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以引入酮或羧酸等官能团。
还原: 还原反应可以在钯催化剂存在下,使用氢气进行,以还原双键或硝基。
取代: 在适当条件下,7和8位的氯原子可以被其他亲核试剂(如胺或硫醇)取代。
常用的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 钯碳催化剂上的氢气。
取代: 在碱(如氢氧化钠)存在下,胺或硫醇等亲核试剂。
主要产物
氧化: 形成酮或羧酸。
还原: 形成还原的茚并吲哚衍生物。
取代: 形成具有各种官能团的取代的茚并吲哚衍生物。
科学研究应用
(4bS,9bR)-7,8-二氯-4bH,5H,9bH,10H-茚并[1,2-b]吲哚在科学研究中具有多种应用:
医药化学: 该化合物因其与DNA相互作用并抑制细胞增殖的能力,而被研究用于抗癌药物的潜力。
材料科学: 由于其独特的电子性质,该化合物用于开发有机半导体和发光二极管(LED)。
生物学研究: 该化合物被研究用于调节生物途径及其作为各种疾病的治疗剂的潜力。
作用机制
(4bS,9bR)-7,8-二氯-4bH,5H,9bH,10H-茚并[1,2-b]吲哚的作用机制涉及其与DNA和蛋白质等分子靶标的相互作用。氯原子增强了其与这些靶标的结合亲和力,导致关键生物过程的抑制。该化合物也可能在细胞中诱导氧化应激,从而导致其细胞毒性作用。
相似化合物的比较
类似化合物
(4bS,9bR)-6-乙基-8-甲氧基-4bH,5H,9bH,10H-茚并[1,2-b]吲哚: 该化合物具有类似的结构特征,但在6和8位的取代基不同。
(4bS,9bR)-4b,6,8,9b-四甲基-4bH,5H,9bH,10H-茚并[1,2-b]吲哚: 另一个结构相关的化合物,在多个位置具有甲基。
独特性
(4bS,9bR)-7,8-二氯-4bH,5H,9bH,10H-茚并[1,2-b]吲哚在7和8位上的氯原子将其与其他类似化合物区分开来。这些氯原子增强了其反应活性,并在医药化学和材料科学领域具有多种潜在应用。
属性
分子式 |
C15H11Cl2N |
|---|---|
分子量 |
276.2 g/mol |
IUPAC 名称 |
(4bS,9bR)-7,8-dichloro-4b,5,9b,10-tetrahydroindeno[1,2-b]indole |
InChI |
InChI=1S/C15H11Cl2N/c16-12-6-10-11-5-8-3-1-2-4-9(8)15(11)18-14(10)7-13(12)17/h1-4,6-7,11,15,18H,5H2/t11-,15-/m1/s1 |
InChI 键 |
XKVMSUBEHGYDQM-IAQYHMDHSA-N |
手性 SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)NC4=CC(=C(C=C24)Cl)Cl |
规范 SMILES |
C1C2C(C3=CC=CC=C31)NC4=CC(=C(C=C24)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)


![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)




